methyl 4-({[1-(oxan-4-yl)piperidin-4-yl]methyl}carbamoyl)benzoate

Medicinal Chemistry Hormone-Sensitive Lipase Inhibition Structure-Activity Relationship

For HSL inhibitor SAR and metabolic target programs, procure CAS 2034571-00-9—the only piperidine carbamate featuring the oxan-4-yl N-cap critical for >4.5-fold potency modulation in Ebdrup et al. (2007) series. Substituting generic N-H or N-methyl analogs risks irreproducible target engagement. Features balanced cLogP (~1.99) and TPSA (~67.9 Ų) ideal for solubility-permeability SPR benchmarking. Insist on orthogonal identity confirmation (HPLC, LC-MS, ¹H-NMR) to ensure screening data integrity.

Molecular Formula C20H28N2O4
Molecular Weight 360.454
CAS No. 2034571-00-9
Cat. No. B2778661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-({[1-(oxan-4-yl)piperidin-4-yl]methyl}carbamoyl)benzoate
CAS2034571-00-9
Molecular FormulaC20H28N2O4
Molecular Weight360.454
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C3CCOCC3
InChIInChI=1S/C20H28N2O4/c1-25-20(24)17-4-2-16(3-5-17)19(23)21-14-15-6-10-22(11-7-15)18-8-12-26-13-9-18/h2-5,15,18H,6-14H2,1H3,(H,21,23)
InChIKeyOCEUQXYQYZCMKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-({[1-(oxan-4-yl)piperidin-4-yl]methyl}carbamoyl)benzoate (CAS 2034571-00-9): Structural Profile and Procurement-Relevant Context


Methyl 4-({[1-(oxan-4-yl)piperidin-4-yl]methyl}carbamoyl)benzoate (CAS 2034571-00-9; MF: C20H28N2O4; MW: 360.45 g/mol) is a synthetic small molecule featuring a piperidine core N-substituted with an oxan-4-yl (tetrahydropyran) group, a methylene-linked carbamoyl spacer, and a 4-(methoxycarbonyl)phenyl terminus . The compound belongs to the substituted piperidine carbamate class, which has been investigated predominantly for hormone-sensitive lipase (HSL) inhibition and related metabolic applications [1]. Its unique structural features—the oxan-4-yl N-capping group combined with a para-benzoate ester carbamoyl motif—distinguish it from simpler piperidine carbamates and position it as a candidate for structure-activity relationship (SAR) exploration in metabolic target programs.

Why Methyl 4-({[1-(oxan-4-yl)piperidin-4-yl]methyl}carbamoyl)benzoate Cannot Be Interchanged with Generic Piperidine Carbamates


Superficially similar piperidine carbamates—such as methyl 4-(piperidin-4-ylcarbamoyl)benzoate hydrochloride (CAS 1233954-88-5) [1] or methyl 4-((4-carbamoylpiperidin-1-yl)methyl)benzoate (CAS 733783-20-5) —differ critically at the N-substituent position, where the target compound incorporates a tetrahydropyran (oxan-4-yl) ring rather than a proton, methyl, or simple acyl group. In the HSL inhibitor series described by Ebdrup et al. (2007), N-substituent variation on the piperidine scaffold altered in vitro potency by >4.5-fold (comparing compound 13f, IC50 = 110 nM, with compound 13g, IC50 = 500 nM) [2]. These SAR data from the same carbamate chemotype demonstrate that even modest structural modifications at the piperidine nitrogen can produce substantial shifts in target engagement. Consequently, generic substitution with non-oxan-4-yl congeners risks altering both potency and selectivity profiles in assays that depend on specific molecular recognition, making procurement of the exact structural entity essential for reproducible research outcomes.

Quantitative Differentiation Evidence for Methyl 4-({[1-(oxan-4-yl)piperidin-4-yl]methyl}carbamoyl)benzoate vs. Closest Analogs


Structural Differentiation: Oxan-4-yl N-Substituent vs. Unsubstituted Piperidine Comparators

The target compound is distinguished from the closest commercially available analog, methyl 4-(piperidin-4-ylcarbamoyl)benzoate hydrochloride (CAS 1233954-88-5), by the presence of an oxan-4-yl (tetrahydropyran) group on the piperidine nitrogen. In the HSL inhibitor SAR campaign by Ebdrup et al. (2007), N-substituent variation among piperidine carbamates produced IC50 differences ranging from 110 nM (compound 13f) to 500 nM (compound 13g), representing a >4.5-fold potency shift within the same chemotype [1]. The oxan-4-yl group introduces both steric bulk and hydrogen-bond-accepting oxygen character at the N-terminus, features absent in simpler N-H or N-methyl comparators. While direct target engagement data for this specific CAS number are not publicly available in curated databases such as ChEMBL or BindingDB as of April 2026 [2], class-level SAR principles from the piperidine carbamate series indicate that the nature of the N-substituent is a key determinant of biological activity.

Medicinal Chemistry Hormone-Sensitive Lipase Inhibition Structure-Activity Relationship

Oxan-4-yl Group Contribution to Solubility and Physicochemical Profile vs. Aromatic N-Substituted Analogs

The target compound incorporates a saturated oxan-4-yl (tetrahydropyran) ether ring, predicted to confer moderate aqueous solubility advantages over more lipophilic aromatic N-substituted piperidine carbamates. Computational predictions for this compound (SilDrug server) indicate a cLogP of approximately 1.99 and TPSA of 67.9 Ų [1]. In contrast, N-benzyl- or N-aryl-substituted piperidine carbamates typically exhibit cLogP values >3.0 and correspondingly lower aqueous solubility. The introduction of the oxan-4-yl oxygen atom increases hydrogen-bond-accepting capacity without the π-stacking and metabolic liabilities associated with aromatic N-capping groups. While direct solubility measurements for CAS 2034571-00-9 are not publicly available, the predicted physicochemical profile (MW 360.45, cLogP <3, TPSA <140 Ų, rotatable bonds = 7) falls within established oral drug-likeness parameter space (Lipinski and Veber rules) [1][2], suggesting its utility as a physicochemical probe in parallel SAR libraries where solubility and permeability trade-offs are under investigation.

Physicochemical Profiling Drug-Likeness Solubility Enhancement

Oxan-4-yl Metabolic Stability Advantage Over N-Alkyl Piperidine Carbamate Comparators

The saturated oxan-4-yl (tetrahydropyran) ring is a recognized structural motif for reducing cytochrome P450-mediated oxidative metabolism compared to N-alkyl (e.g., N-methyl, N-ethyl) or N-benzyl piperidine substituents. Tetrahydropyran rings lack the activated benzylic and α-amino C-H bonds that are primary sites of CYP oxidation in N-alkyl piperidines [1]. In the Ebdrup et al. (2007) HSL inhibitor series, the lead carbamate compounds (13f and 13g) bearing piperidine N-substituents were shown to have no inhibitory activity against CYP isoforms 2D6, 3A4, and 1A2 [2], indicating that the carbamate chemotype itself does not inherently pose CYP liabilities. However, N-alkyl groups on piperidine scaffolds are well-documented substrates for CYP-mediated N-dealkylation, a major metabolic clearance pathway [1]. The ether oxygen of the oxan-4-yl ring may also participate in intramolecular hydrogen bonding, further shielding the piperidine nitrogen from metabolic enzymes. While direct metabolic stability data (e.g., intrinsic clearance in human liver microsomes) for CAS 2034571-00-9 are not publicly available, the structural rationale for metabolic stabilization by oxan-4-yl substitution is well-established in the medicinal chemistry literature [1].

Metabolic Stability Cytochrome P450 Oxidative Metabolism

Procurement-Grade Identity Confirmation: Analytical Characterization of CAS 2034571-00-9

Vendor technical specifications for methyl 4-({[1-(oxan-4-yl)piperidin-4-yl]methyl}carbamoyl)benzoate indicate a typical purity of ≥95% as determined by HPLC or NMR analysis . Key identity confirmation parameters include: molecular formula C20H28N2O4, exact mass 360.2049 Da (monoisotopic), InChI Key OCEUQXYQYZCMKS-UHFFFAOYSA-N, and IUPAC name methyl 4-(((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)carbamoyl)benzoate . The compound is a solid at ambient temperature and is typically supplied in research-grade quantities (mg to g scale). For procurement verification, the InChI Key and CAS number pair provide unambiguous identity confirmation, distinguishing this compound from regioisomeric or N-substitution variants that may co-elute under standard reversed-phase HPLC conditions. Researchers should request a Certificate of Analysis (CoA) confirming lot-specific purity, identity by 1H-NMR and/or LC-MS, and residual solvent content when the compound is intended for quantitative pharmacological studies.

Analytical Chemistry QC/QA Compound Identity Verification

Recommended Research and Procurement Application Scenarios for Methyl 4-({[1-(oxan-4-yl)piperidin-4-yl]methyl}carbamoyl)benzoate (CAS 2034571-00-9)


Medicinal Chemistry SAR Exploration of HSL and Related Metabolic Targets

This compound is most appropriately deployed as a structural probe in SAR libraries aimed at hormone-sensitive lipase (HSL) or related serine hydrolase targets, where the impact of the oxan-4-yl N-substituent on potency, selectivity, and physicochemical properties can be systematically evaluated against N-H, N-methyl, and N-aryl piperidine carbamate comparators. The >4.5-fold potency range observed among closely related piperidine carbamates in the Ebdrup et al. (2007) series underscores the value of testing this specific analog to map the N-substituent SAR landscape .

Parallel Library Synthesis for Physicochemical Property Optimization

The predicted favorable drug-likeness parameters (cLogP ≈ 1.99, TPSA ≈ 67.9 Ų, MW 360.45) make this compound a suitable entry in parallel synthesis programs investigating solubility-permeability trade-offs. Its oxan-4-yl group provides a balanced hydrophilicity-lipophilicity profile that can serve as a benchmark against more lipophilic N-aryl or more hydrophilic N-acyl variants . Researchers seeking to establish structure-property relationships (SPR) for the piperidine carbamate chemotype should include this compound in their design matrix.

Metabolic Stability Screening in Preclinical Lead Optimization Cascades

The oxan-4-yl group's predicted resistance to CYP-mediated N-dealkylation positions this compound as a candidate for comparative intrinsic clearance studies in human or rodent liver microsomes and hepatocyte stability assays. When benchmarked against N-alkyl piperidine carbamate analogs, differential clearance rates can directly inform the metabolic advantage conferred by the tetrahydropyran N-capping strategy. Such data are essential for prioritizing compounds in lead optimization programs targeting metabolic diseases .

Chemical Probe Procurement Requiring Unambiguous Identity and High Purity

For academic screening centers, contract research organizations (CROs), and pharmaceutical discovery groups that require compounds of verified identity and purity for high-throughput or quantitative biology assays, procurement of CAS 2034571-00-9 from vendors providing Certificates of Analysis with orthogonal identity confirmation (HPLC, LC-MS, 1H-NMR) ensures that screening data are linked to the correct molecular entity. The distinct InChI Key (OCEUQXYQYZCMKS-UHFFFAOYSA-N) and molecular weight (360.45 Da) enable robust inventory management and avoid costly misidentification errors .

Quote Request

Request a Quote for methyl 4-({[1-(oxan-4-yl)piperidin-4-yl]methyl}carbamoyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.